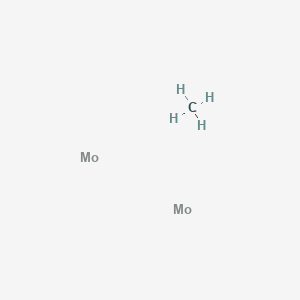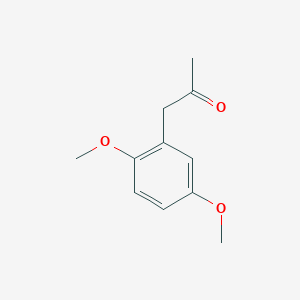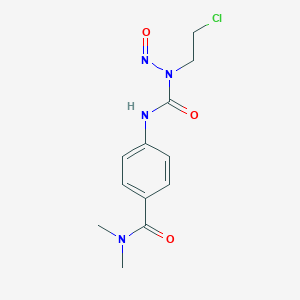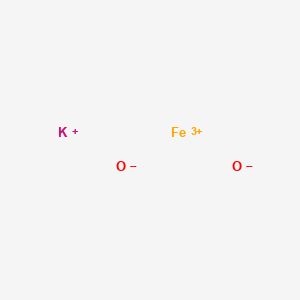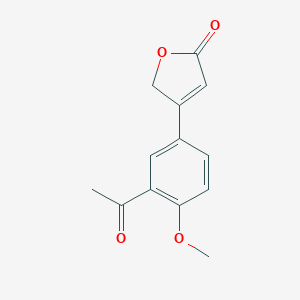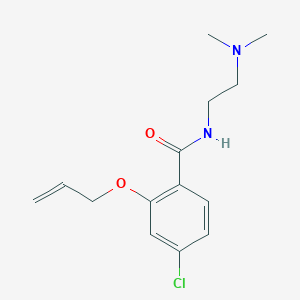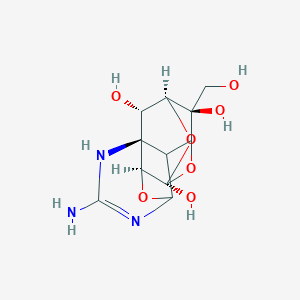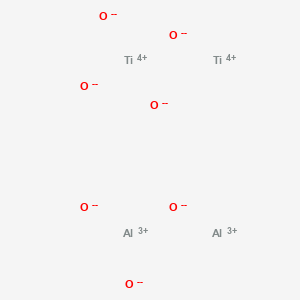
dititanium(4+) dialuminium(3+) heptaoxidandiide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dititanium(4+) dialuminium(3+) heptaoxidandiide, also known as aluminum titanate, is a compound with the molecular formula Al₂TiO₅. It is characterized by its white, amorphous powder form or monoclinic crystal structure. This compound is known for its high melting point of 1860°C and its excellent thermal stability, making it a valuable material in various high-temperature applications .
Synthetic Routes and Reaction Conditions:
Solid-State Reaction: High-purity aluminum hydroxide and titanium dioxide are mixed in a stoichiometric ratio and ground in a vibratory mill.
Melt Casting: Equimolar amounts of aluminum oxide and titanium dioxide are melted together and rapidly cooled to form β-Al₂TiO₅.
Industrial Production Methods: The industrial production of dialuminium titanium pentaoxide typically involves the solid-state reaction method due to its simplicity and cost-effectiveness. The process includes grinding the raw materials, sintering at high temperatures, and subsequent crushing and milling to obtain the desired particle size .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: This compound can be reduced under specific conditions, although it is generally stable due to its high oxidation state.
Substitution: this compound can participate in substitution reactions where one of its components is replaced by another element or compound.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizers such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Hydrogen gas or carbon monoxide under high temperatures.
Substitution Reactions: Typically involve other metal oxides or halides under controlled conditions.
Major Products Formed:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of lower oxidation state compounds or elemental metals.
Substitution: Formation of mixed metal oxides or new compounds with altered properties
Mechanism of Action
Mode of Action
Dialuminium titanium pentaoxide’s mode of action is largely dependent on its physical and chemical properties. For instance, it has been found to have high reactivity, low thermal conductivity, high thermal shock resistance, and low thermal expansion . These properties allow it to interact with other substances in unique ways, often contributing to its utility in various industrial applications.
Biochemical Pathways
For example, it has been used in the production of special glass, ceramic binders, and coatings .
Result of Action
The results of dialuminium titanium pentaoxide’s action are largely dependent on its application. In materials science, for example, it can contribute to the creation of materials with desirable properties such as high temperature resistance .
Scientific Research Applications
dititanium(4+) dialuminium(3+) heptaoxidandiide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its stability and reactivity.
Biology: Investigated for its potential use in biocompatible materials and implants.
Medicine: Explored for its use in drug delivery systems and medical devices.
Industry: Widely used in the production of ceramics, refractories, and special glasses due to its excellent thermal shock resistance and stability
Comparison with Similar Compounds
Aluminum Oxide (Al₂O₃): Known for its high hardness and thermal stability, used in abrasives and refractories.
Titanium Dioxide (TiO₂): Widely used as a pigment and in photocatalysis due to its high refractive index and photocatalytic properties.
Zinc Titanate (Zn₂TiO₄): Used in gas sensors and as a catalyst in various chemical reactions.
Uniqueness of Dialuminium Titanium Pentaoxide: dititanium(4+) dialuminium(3+) heptaoxidandiide stands out due to its unique combination of properties from both aluminum oxide and titanium dioxide. It offers superior thermal shock resistance, making it ideal for high-temperature applications. Additionally, its stability and reactivity make it a versatile material in various scientific and industrial applications .
Properties
IUPAC Name |
dialuminum;oxygen(2-);titanium(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.7O.2Ti/q2*+3;7*-2;2*+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTUMVFAJGQVPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ti+4].[Ti+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2O7Ti2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12004-39-6 |
Source


|
| Record name | Aluminum titanium oxide (Al2TiO5) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012004396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dialuminium titanium pentaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
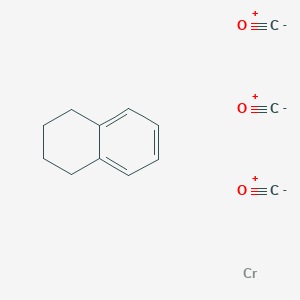

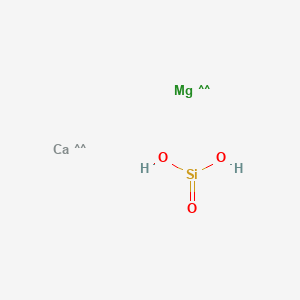
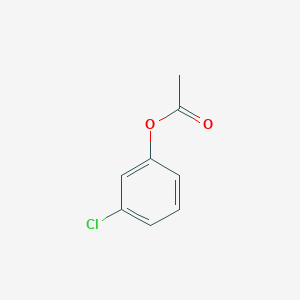
![4-[(Propylamino)sulfonyl]benzoic acid](/img/structure/B76603.png)
